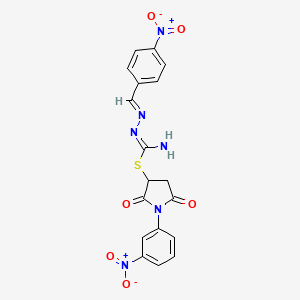
6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, also known as EPOC, is a synthetic compound that has been widely studied for its potential applications in scientific research. EPOC belongs to the class of compounds known as coumarins, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in chromatin remodeling and gene expression. Additionally, this compound has been shown to activate the AMP-activated protein kinase pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animals. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased proliferation and growth. In neuronal cells, this compound has been shown to protect against oxidative stress and excitotoxicity, leading to improved survival and function. In cardiovascular cells, this compound has been shown to induce vasodilation and decrease blood pressure, leading to improved cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has several advantages for use in lab experiments, including its synthetic availability and its diverse biological activities. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of this compound's effects on other signaling pathways and enzymes in cells. Additionally, this compound could be studied in combination with other compounds for potential synergistic effects in various disease models. Overall, this compound is a promising compound with diverse biological activities and potential applications in scientific research.
Méthodes De Synthèse
6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Perkin reaction. The Knoevenagel condensation reaction involves the reaction of a phenoxyacetic acid derivative with an ethyl-substituted coumarin in the presence of a base catalyst. The Perkin reaction involves the reaction of a phenoxyacetic acid derivative with an aldehyde in the presence of an acid catalyst.
Applications De Recherche Scientifique
6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells through its effects on cell cycle regulation and apoptosis. In neurobiology, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cardiovascular research, this compound has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.
Propriétés
IUPAC Name |
(6-ethyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-13-9-15-17(10-16(13)23-12(2)20)22-11-18(19(15)21)24-14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEOUMFWGZNLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)
![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)




![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)
